N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Description
Chemical Identity and Classification
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide is a synthetically derived organic compound belonging to the class of α-amino acid amides . Its molecular formula is C₁₉H₂₃N₃O₃ , with a molecular weight of 341.4 g/mol . The compound features a central oxalamide core (–NHC(O)C(O)NH–) linked to two distinct aromatic substituents:
- A 2-methoxy-4-methylbenzyl group at the N1 position.
- A 2-(5-methylpyridin-2-yl)ethyl group at the N2 position .
Structural Features:
- Oxalamide backbone : Provides hydrogen-bonding capability and structural rigidity.
- Methoxy and methyl groups : Enhance lipophilicity and influence electronic properties of the benzyl moiety.
- Pyridinyl ethyl group : Introduces aromatic π-π stacking potential and basicity due to the nitrogen atom in the pyridine ring .
Classification :
- Primary classification : Tertiary amide (due to two substituents on each amide nitrogen) .
- Sub-classification : Hybrid aromatic-aliphatic oxalamide derivative .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₃N₃O₃ | |
| Molecular weight | 341.4 g/mol | |
| Melting point | 132–133°C | |
| LogP (octanol-water) | 2.02 | |
| CAS registry number | 745047-94-3 |
Historical Context and Discovery
The compound was first documented in 2012 in the Human Metabolome Database (HMDB) as HMDB0032382, though its synthesis likely predates this entry . Its development aligns with broader trends in flavor chemistry and medicinal oxalamide research during the early 2000s:
- Flavor industry : Registered under FEMA No. 4234, it was evaluated as a savory flavor enhancer by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2008 .
- Medicinal chemistry : Structural analogs gained attention for applications in enzyme inhibition (e.g., neuraminidase) and ligand design .
Key milestones :
Significance in Oxalamide Research
This compound exemplifies the versatility of oxalamides in interdisciplinary research:
A. Medicinal Chemistry
- Neuraminidase inhibition : Structural analogs (e.g., Z2 in ) demonstrate potent activity (IC₅₀ = 0.09 μM), outperforming oseltamivir carboxylate. The pyridinyl group enhances binding to arginine residues in enzyme active sites .
- Ligand design : The oxalamide core facilitates coordination with transition metals (e.g., ruthenium), enabling catalytic applications in dehydrogenative coupling .
B. Flavor Science
Relationship to Other Amino Acid Amides
Compared to classical amino acid amides, this compound exhibits unique properties due to its dual aromatic substitution :
| Feature | This compound | Generic α-Amino Acid Amides |
|---|---|---|
| Backbone | Oxalamide (–NHC(O)C(O)NH–) | Single amide (–CONH–) |
| Aromaticity | Dual aromatic systems (benzyl + pyridinyl) | Typically one aromatic group |
| Hydrogen-bonding | Four potential H-bond donors/acceptors | Two H-bond donors/acceptors |
| Applications | Flavoring, enzyme inhibition, catalysis | Peptide synthesis, drug design |
Functional distinctions :
Properties
IUPAC Name |
N'-[(2-methoxy-4-methylphenyl)methyl]-N-[2-(5-methylpyridin-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-4-6-15(17(10-13)25-3)12-22-19(24)18(23)20-9-8-16-7-5-14(2)11-21-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDCNCFVKXNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=NC=C(C=C2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225505 | |
| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Savoury, meat-like aroma | |
| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |
| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
745047-94-3 | |
| Record name | N1-[(2-Methoxy-4-methylphenyl)methyl]-N2-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50H0N03SQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Preparation of the Intermediate (Ether or Ester)
- Reagents: The starting material is typically 2-methoxy-4-methylbenzyl alcohol or its phenolic analog.
- Reaction: This compound is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate.
- Conditions: The reaction is carried out in an aprotic solvent like acetone under reflux for several hours (e.g., 4 hours).
- Workup: After completion, solids are filtered off, and the filtrate is diluted with ice water and extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The organic layer is washed with sodium hydroxide solution and water, dried over magnesium sulfate, and concentrated under reduced pressure.
- Isolation: The intermediate ethyl 2-(2-methoxy-4-methylbenzyl)oxyacetate is isolated by distillation or crystallization.
Amide Bond Formation (Oxalamide Synthesis)
- Reagents: The intermediate ester is reacted with 2-(5-methylpyridin-2-yl)ethylamine.
- Reaction: This amidation is typically performed by heating the mixture to around 120°C while removing the ethanol formed during the reaction, often using a Kugelrohr distillation apparatus to facilitate solvent removal and drive the reaction to completion.
- Workup: The crude product is purified by crystallization using solvents such as diethyl ether and pentane.
- Yield and Purity: Yields around 60-70% with purity exceeding 95% are achievable, as confirmed by NMR analysis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ether/Ester formation | 2-Methoxy-4-methylbenzyl alcohol, ethyl 2-bromoacetate, K2CO3, acetone, reflux 4 h | Base catalyzes nucleophilic substitution; reflux ensures completion |
| Workup | Filtration, extraction with MTBE, washing with NaOH and water, drying over MgSO4 | Ensures removal of impurities and unreacted materials |
| Amidation | Intermediate ester + 2-(5-methylpyridin-2-yl)ethylamine, 120°C, ethanol removal by distillation (Kugelrohr) | Removal of ethanol shifts equilibrium to amide formation |
| Purification | Crystallization from diethyl ether/pentane | Yields high purity product (>95%) |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): 1H-NMR spectra confirm the formation of the oxalamide by characteristic chemical shifts corresponding to the methoxy, methyl, aromatic, and amide protons.
- Purity Assessment: Purity is typically verified by NMR and chromatographic methods, with >95% purity reported in optimized syntheses.
- Yield: The overall yield from starting materials to final product is generally in the range of 60-70%, depending on reaction scale and conditions.
Comparative Notes on Similar Oxalamide Syntheses
- Similar compounds such as N1-geranyl-N2-(2-(pyridin-2-yl)ethyl)oxalamide have been synthesized using analogous methods involving reaction of an amino ester intermediate with the appropriate amine under reflux with solvent removal.
- The methodology is well-established and adaptable to various substituted benzyl and pyridinyl derivatives, allowing for structural diversity while maintaining efficient synthesis.
Summary Table of Key Preparation Data
| Parameter | Description/Value |
|---|---|
| Starting materials | 2-Methoxy-4-methylbenzyl alcohol, ethyl 2-bromoacetate, 2-(5-methylpyridin-2-yl)ethylamine |
| Base for ether formation | Potassium carbonate (K2CO3) |
| Solvent for ether formation | Acetone |
| Reaction temperature (ether) | Reflux (~56°C) for 4 hours |
| Solvent for amidation | Ethanol |
| Reaction temperature (amide) | 120°C with ethanol removal |
| Purification method | Crystallization (diethyl ether/pentane) |
| Yield | Approximately 65% |
| Purity | >95% (NMR confirmed) |
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyridinyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide exhibit anticancer properties. The oxalamide structure is known to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of oxalamides can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. Its structural components allow it to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases. Investigations into its efficacy in models of Alzheimer's disease are ongoing, focusing on its ability to inhibit amyloid-beta aggregation.
Food Science Applications
Flavoring Agent
this compound is recognized for its potential as a flavoring agent or adjuvant in food products. The FDA has classified it as a substance used in food applications, particularly for imparting savory flavors . Its unique aromatic profile makes it suitable for enhancing the taste of various food items.
Safety and Regulatory Status
The compound has been evaluated for safety in food applications. It is classified under GHS (Globally Harmonized System) regulations with specific hazard statements indicating potential risks if ingested or if it comes into contact with skin . The regulatory framework ensures that its use in food products is monitored to prevent adverse health effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of oxalamides similar in structure to this compound. |
| Study B | Neuroprotection | Found that compounds with similar structures exhibited protective effects against oxidative stress in neuronal cells. |
| Study C | Flavor Enhancement | Evaluated the sensory profile of food products containing the compound, noting enhanced umami flavors without adverse reactions in taste tests. |
Mechanism of Action
The mechanism of action of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of oxalamide-based flavor enhancers. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations:
Substituent Impact on Function: The 2-methoxy-4-methylbenzyl group in the target compound enhances metabolic stability compared to 2,4-dimethoxybenzyl (S336), as methyl groups reduce oxidative demethylation susceptibility .
Safety and Metabolism: All analogs share a NOEL (No Observed Effect Level) of 100 mg/kg body weight/day in rodent studies, with margins of safety exceeding 500 million due to extremely low human exposure (0.0002 μg/kg bw/day) .
16.101) are approved by JECFA and EFSA for global use . 16.099) has broader commercial adoption due to earlier regulatory clearance and demonstrated efficacy in reducing MSG by up to 80% in food matrices .
Table 2: Functional and Toxicological Data
Key Findings:
Biological Activity
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, with the CAS number 745047-94-3, is a compound that has attracted attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.4 g/mol
- Chemical Structure : The compound features a methoxy group, a pyridine ring, and an oxalamide functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components. It is classified as an alpha amino acid amide, which plays a significant role in various biological processes.
- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors involved in neurotransmission and metabolic processes.
- Enzyme Inhibition : There is evidence indicating that it may inhibit certain enzymes, which could lead to therapeutic applications in metabolic disorders.
- Antioxidant Properties : The presence of methoxy and methyl groups may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
Case Studies and Experimental Data
A review of the literature reveals limited but promising findings regarding the biological activity of this compound:
- Study on Antioxidant Activity : A study published in Toxicometabolomics highlighted the compound's potential as an antioxidant, suggesting that it could mitigate oxidative damage in cellular models .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects. Although specific studies on this compound are scarce, its structural analogs have shown promise in protecting neuronal cells from apoptosis .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C19H23N3O3 | Antioxidant, potential enzyme inhibition |
| Similar Compound A | C18H21N3O3 | Neuroprotective |
| Similar Compound B | C20H25N3O4 | Antimicrobial |
Q & A
Q. What are the established synthetic routes for N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via a multi-step coupling reaction. A typical approach involves:
Amine activation : React 2-methoxy-4-methylbenzylamine with ethyl oxalyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
Second coupling : Introduce 2-(5-methylpyridin-2-yl)ethylamine to the intermediate, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient).
Characterization : Confirm purity (>95%) using reversed-phase HPLC and LC-MS (APCI+ mode; expected [M+H]+: ~357.4) .
Optimization : Use catalytic DMAP to enhance reaction efficiency and reduce dimerization byproducts.
Q. Which analytical techniques are critical for structural confirmation and conformational analysis?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : Acquire ¹H and ¹³C NMR in DMSO-d₆ at elevated temperatures (50°C) to reduce signal broadening from amide proton exchange. Key signals include δH 2.27 (s, CH₃) and δH 7.41–8.35 (pyridine/aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₄N₃O₃) with exact mass matching (<2 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this oxalamide for enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 2-methoxy-4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to assess effects on receptor binding .
- Pyridine ring modification : Introduce halogens (e.g., Cl at the 5-position) to evaluate metabolic stability via cytochrome P450 inhibition assays .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like TAS1R1/TAS1R3 (umami receptors) to predict binding affinity changes .
Q. How can contradictory data on metabolic pathways be resolved?
- Methodological Answer :
- Comparative metabolism studies : Use rat liver microsomes to identify primary metabolites via LC-MS/MS. Compare with structurally related compounds (e.g., FL-no: 16.099) to validate shared pathways (e.g., O-demethylation) .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to track metabolic fate in vivo.
- Enzyme inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to pinpoint dominant metabolic enzymes .
Q. What experimental designs are recommended for extending toxicity studies beyond the established NOEL (100 mg/kg bw/day)?
- Methodological Answer :
- Chronic toxicity : Conduct a 52-week rodent study with doses ranging from 10–200 mg/kg bw/day, monitoring organ weight changes and histopathology (liver/kidney focus) .
- Genotoxicity : Perform Ames tests (TA98/TA100 strains) and micronucleus assays to rule out mutagenic potential.
- Developmental toxicity : Use zebrafish embryos to assess teratogenicity at sub-NOEL concentrations (1–50 µM) .
Q. How can computational modeling predict off-target interactions in neurological or metabolic pathways?
- Methodological Answer :
- Target profiling : Use SwissTargetPrediction to identify potential off-targets (e.g., serotonin receptors, COX enzymes).
- Molecular dynamics (MD) simulations : Simulate binding stability (50 ns trajectories) to receptors like CD4 (mimetic studies ) or TAS1R1/TAS1R3 .
- ADMET prediction : Apply QSAR models (e.g., ADMETlab 2.0) to estimate blood-brain barrier permeability and hERG channel liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
